REACTION_SMILES
|
[CH3:25][c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1.[F:1][c:2]1[cH:3][cH:4][c:5]([CH:8]2[O:9][CH2:10][c:11]3[cH:12][c:13]([CH2:17][OH:18])[cH:14][cH:15][c:16]32)[cH:6][cH:7]1.[Mg+2:19].[O-:20][S:21](=[O:22])(=[O:23])[O-:24]>>[F:1][c:2]1[cH:3][cH:4][c:5]([CH:8]2[O:9][CH2:10][c:11]3[cH:12][c:13]([CH:17]=[O:18])[cH:14][cH:15][c:16]32)[cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCc1ccc2c(c1)COC2c1ccc(F)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Mg+2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
O=Cc1ccc2c(c1)COC2c1ccc(F)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |